1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-
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Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- undergoes various types of reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes, forming organoboranes.
Coupling Reactions: Reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Common reagents include bis(pinacolato)diboron, pinacolborane, and transition metal catalysts like palladium and copper . The reactions are typically carried out under inert atmospheres at moderate temperatures.
Major Products
The major products formed from these reactions are organoboranes, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized organic compounds.
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and imaging agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- involves the formation of boron-carbon bonds. The boron atom acts as an electrophile, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: A widely used reagent for borylation reactions.
Catecholborane: Known for its use in hydroboration reactions.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- is unique due to its stability and versatility in various chemical reactions. Its ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C21H25BO2 |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H25BO2/c1-16-17(12-9-13-19(16)18-10-7-6-8-11-18)14-15-22-23-20(2,3)21(4,5)24-22/h6-15H,1-5H3/b15-14+ |
InChI Key |
CYTUGYGWEZWHEJ-CCEZHUSRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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